1-(3-Amino-5-mercaptophenyl)-3-bromopropan-1-one

Catalog No.
S14610034
CAS No.
M.F
C9H10BrNOS
M. Wt
260.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Amino-5-mercaptophenyl)-3-bromopropan-1-one

Product Name

1-(3-Amino-5-mercaptophenyl)-3-bromopropan-1-one

IUPAC Name

1-(3-amino-5-sulfanylphenyl)-3-bromopropan-1-one

Molecular Formula

C9H10BrNOS

Molecular Weight

260.15 g/mol

InChI

InChI=1S/C9H10BrNOS/c10-2-1-9(12)6-3-7(11)5-8(13)4-6/h3-5,13H,1-2,11H2

InChI Key

ITGWAPKNDUZDBH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)S)C(=O)CCBr

1-(3-Amino-5-mercaptophenyl)-3-bromopropan-1-one is a chemical compound characterized by its unique structure, which includes an amino group, a mercapto group, and a bromopropanone moiety. Its molecular formula is C9H10BrNOS, and it has a molar mass of approximately 260.15 g/mol. The presence of both sulfur and nitrogen in its structure provides it with distinctive chemical reactivity and potential biological activity, making it of interest in various fields of research.

, including:

  • Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The amino and mercapto groups can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common reagents for these reactions include hydrogen peroxide for oxidation and alkyl halides for substitution reactions.

Research indicates that 1-(3-Amino-5-mercaptophenyl)-3-bromopropan-1-one exhibits potential biological activities. Its structural components suggest possible interactions with biological targets, leading to antimicrobial and anti-inflammatory effects. The amino group may enhance its ability to interact with enzymes or receptors, indicating a potential role in therapeutic applications.

The synthesis of 1-(3-Amino-5-mercaptophenyl)-3-bromopropan-1-one typically involves the reaction between 3-amino-5-mercaptobenzene and 3-bromopropanone. This reaction is generally performed under controlled conditions using solvents like ethanol or methanol, often catalyzed by bases such as sodium hydroxide or potassium carbonate. The reaction temperature is typically maintained between 50°C and 70°C for several hours to ensure complete conversion of reactants into the desired product.

Industrial Production

For industrial applications, similar synthetic routes are employed but optimized for larger-scale production. Continuous flow reactors and automated systems may enhance efficiency and yield, while purification techniques like recrystallization or chromatography are used to achieve high-purity products.

1-(3-Amino-5-mercaptophenyl)-3-bromopropan-1-one has diverse applications:

  • Pharmaceutical Research: It serves as a building block in drug development due to its unique structural properties.
  • Organic Synthesis: Utilized in the synthesis of more complex organic molecules.
  • Biological Studies: Investigated for its potential therapeutic effects against various diseases.

Several compounds share structural similarities with 1-(3-Amino-5-mercaptophenyl)-3-bromopropan-1-one. These include:

  • 1-(2-Amino-6-methylthio)phenyl)propan-1-one
    • Molecular Formula: C10H13NOS
    • Unique Features: Contains a methylthio group instead of a bromine atom.
  • 2-Amino-5-bromo-1,3,4-thiadiazole
    • Molecular Formula: C2H2BrN3S
    • Unique Features: Contains a thiadiazole ring which alters its reactivity profile.
  • 4-Amino-2-bromophenol
    • Molecular Formula: C6H6BrN
    • Unique Features: Lacks the mercapto group but retains the amino and bromine functionalities.

Uniqueness

The uniqueness of 1-(3-Amino-5-mercaptophenyl)-3-bromopropan-1-one lies in its combination of functional groups, particularly the presence of both an amino group and a mercapto group adjacent to a brominated carbon chain. This specific arrangement enhances its potential reactivity and biological activity compared to similar compounds that may lack one or more of these features.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

258.96665 g/mol

Monoisotopic Mass

258.96665 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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